molecular formula C8H5NO3S B7764403 2-sulfanyl-1,3-benzoxazole-5-carboxylic acid

2-sulfanyl-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B7764403
M. Wt: 195.20 g/mol
InChI Key: GUGDWCNTMFYFRB-UHFFFAOYSA-N
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Description

2,4-diethylpentanedioic acid . It is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by its crystalline powder form and is primarily used in various scientific and industrial applications.

Scientific Research Applications

2,4-diethylpentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylpentanedioic acid typically involves the reaction of diethyl malonate with ethyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of 2,4-diethylpentanedioic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-diethylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of diethyl malonic acid.

    Reduction: Formation of diethyl alcohol derivatives.

    Substitution: Formation of substituted diethylpentanedioic acid derivatives.

Mechanism of Action

The mechanism of action of 2,4-diethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 2,4-dimethylpentanedioic acid
  • 2,4-diethylhexanedioic acid
  • 2,4-dipropylpentanedioic acid

Comparison: 2,4-diethylpentanedioic acid is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-sulfanyl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDWCNTMFYFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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